![molecular formula C17H12FN3 B14227672 1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl- CAS No. 824968-53-8](/img/structure/B14227672.png)
1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, methyl, and phenyl groups in the structure enhances its chemical properties and biological activity.
Vorbereitungsmethoden
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl- can be achieved through various synthetic routes. One common method involves the condensation of cyclohexanone derivatives with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one . The reaction typically requires heating in the presence of a suitable solvent such as ethylene glycol for a specified duration . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine or phenyl groups, using reagents like halogens or nucleophiles.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a fluorescent sensor due to its photophysical properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Quinolinyl-pyrazoles: These compounds have a quinoline and pyrazole moiety but differ in their substitution patterns and biological activities.
Pyrazolo[4,3-c]quinolin-3,4-diones: These compounds have a similar core structure but contain additional functional groups that influence their chemical and biological properties.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
824968-53-8 |
|---|---|
Molekularformel |
C17H12FN3 |
Molekulargewicht |
277.29 g/mol |
IUPAC-Name |
8-fluoro-3-methyl-5-phenyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H12FN3/c1-10-15-17(21-20-10)14-9-12(18)7-8-13(14)16(19-15)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) |
InChI-Schlüssel |
IBQHQKMECGVSIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NN1)C3=C(C=CC(=C3)F)C(=N2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Buta-1,3-dien-2-yl)-3,6-dimethoxyphenyl]-1,3-dithiane](/img/structure/B14227591.png)
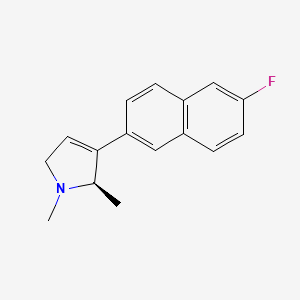
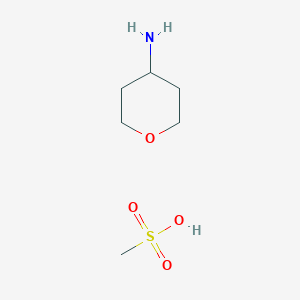
![N-{4-[Azido(phenyl)methyl]-2-fluorophenyl}methanesulfonamide](/img/structure/B14227612.png)

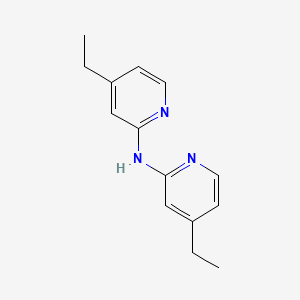
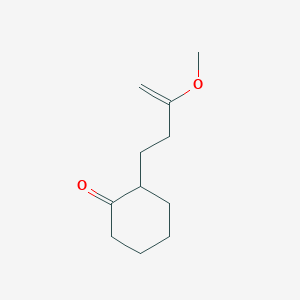
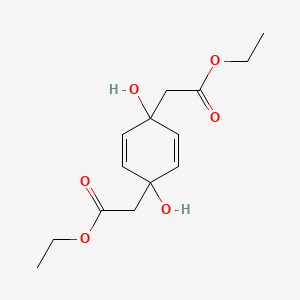
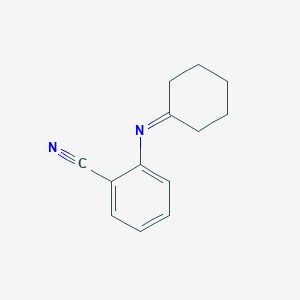
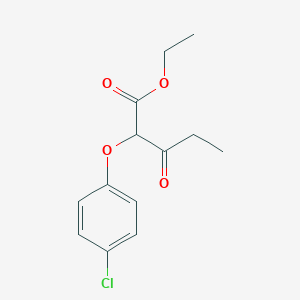
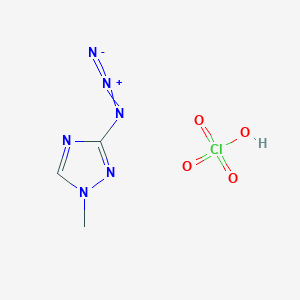
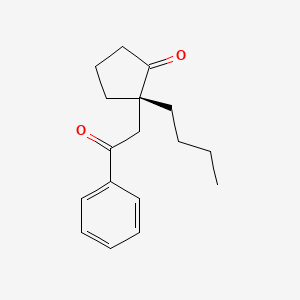
![1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane](/img/structure/B14227669.png)
![1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14227677.png)
